2-anilino-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide
Description
2-Anilino-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a hydrazone derivative characterized by an anilino group linked to an acetohydrazide backbone and a 4-diethylaminobenzylidene moiety. This compound belongs to a broader class of hydrazones, which are frequently explored for their biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory properties .
Properties
Molecular Formula |
C19H24N4O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-anilino-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H24N4O/c1-3-23(4-2)18-12-10-16(11-13-18)14-21-22-19(24)15-20-17-8-6-5-7-9-17/h5-14,20H,3-4,15H2,1-2H3,(H,22,24)/b21-14+ |
InChI Key |
NELXQUFERXDSLQ-KGENOOAVSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide typically involves the condensation of aniline derivatives with acetohydrazide derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the compound meets industrial standards for purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-anilino-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substitutions on the Anilino Group
- 2-[2-(2,6-Dichloroanilino)phenyl]-N’-benzylideneacetohydrazides: These derivatives (e.g., compounds 1–14 in –3) feature electron-withdrawing chloro groups, enhancing anti-inflammatory activity but increasing ulcerogenic risk compared to the non-halogenated anilino group in the target compound .
- 2-(4-Methoxyanilino)-N’-[(E)-2-furylmethylidene]acetohydrazide (): The methoxy group improves solubility but may reduce COX-2 selectivity due to steric effects .
Substitutions on the Benzylidene Group
- N’-[(E)-(4-Nitrophenyl)methylidene]acetohydrazides (): The nitro group introduces strong electron-withdrawing effects, which may improve antioxidant activity but increase cytotoxicity .
Pharmacological Properties
Anti-Inflammatory and Analgesic Activity
- Diclofenac Hydrazones (): Derivatives with 2,6-dichloroanilino groups exhibit potent COX-2 inhibition (IC₅₀: 0.8–1.2 µM) but high ulcerogenic indices (UI: 1.8–2.5) due to gastric irritation .
- Indole-Based Hydrazones (): Compounds like S1–S18 show improved gastric safety (UI: 0.3–0.7) and moderate COX-2 inhibition (IC₅₀: 2.5–4.0 µM), attributed to methoxy and methyl groups on the indole core .
Antithyroid and Enzyme Inhibitory Activity
- Purine-Sulfanyl Derivatives (): These compounds demonstrate thyroperoxidase inhibition (IC₅₀: 12–18 µM) due to the purine moiety’s interaction with iodine uptake pathways .
Physicochemical Characteristics
*Predicted using Molinspiration; †Estimated via QSAR modeling.
Biological Activity
2-anilino-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound features a hydrazide functional group, which is significant in medicinal chemistry for its ability to form various derivatives with enhanced biological properties. The structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 306.4 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-anilino-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide. The compound has shown promising results against various cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited an IC value of approximately 5.85 µM.
- A549 (lung cancer) : Displayed significant antiproliferative activity with an IC around 4.53 µM.
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages, indicating its potential use in treating inflammatory diseases.
The mechanisms underlying the biological activities of 2-anilino-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer progression.
- Modulation of Signal Transduction Pathways : Alterations in pathways such as NF-kB and MAPK have been observed, suggesting a role in inflammatory responses and tumorigenesis.
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5.85 | Apoptosis induction |
| Anticancer | A549 | 4.53 | Cell cycle arrest |
| Anti-inflammatory | RAW 264.7 | Not specified | Inhibition of NO production |
Case Studies
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent decrease in viability, confirming its potential as an anticancer agent.
-
Inflammation Model :
- In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, supporting its role in modulating inflammatory responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
